Tiocol 54
Description
Properties
CAS No. |
361169-05-3 |
|---|---|
Molecular Formula |
C44H49N3O10S2 |
Molecular Weight |
844.0 g/mol |
IUPAC Name |
N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-3-[[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamoylamino]propanamide |
InChI |
InChI=1S/C44H49N3O10S2/c1-52-33-19-23-9-13-29(27-21-31(48)35(58-7)15-11-25(27)38(23)42(56-5)40(33)54-3)46-37(50)17-18-45-44(51)47-30-14-10-24-20-34(53-2)41(55-4)43(57-6)39(24)26-12-16-36(59-8)32(49)22-28(26)30/h11-12,15-16,19-22,29-30H,9-10,13-14,17-18H2,1-8H3,(H,46,50)(H2,45,47,51)/t29-,30-/m0/s1 |
InChI Key |
KFSQWRCNSHKOCW-KYJUHHDHSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)NC(=O)CCNC(=O)N[C@H]4CCC5=CC(=C(C(=C5C6=CC=C(C(=O)C=C46)SC)OC)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC(=O)CCNC(=O)NC4CCC5=CC(=C(C(=C5C6=CC=C(C(=O)C=C46)SC)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Production Routes for Tiocol 54
Established Synthetic Pathways for Tiocol 54
The synthesis of this compound generally proceeds through a multi-step sequence smolecule.com. A common strategy involves the initial preparation of a key intermediate compound, which is subsequently modified through further reactions to construct the final this compound structure smolecule.com. An example of such an approach involves the preparation of the intermediate 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine, followed by subsequent reactions designed to incorporate the naphthalenyl substituents smolecule.com. This highlights a convergent synthetic strategy where different molecular fragments are prepared separately before being coupled together to form the complete molecule.
Advanced Purification Techniques for this compound Isolation
To obtain this compound in a high state of purity, advanced purification techniques are routinely employed smolecule.com. Chromatography is a widely used method that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. This is particularly effective for separating complex mixtures that may arise from multi-step synthesis. Crystallization is another crucial technique utilized for the isolation and purification of this compound smolecule.com. This process relies on the principle of differential solubility, where the desired compound selectively precipitates out of a solution under controlled conditions, leaving impurities dissolved. The choice and optimization of crystallization solvents and conditions are critical for achieving high purity and yield.
Optimization Strategies for this compound Synthesis and Purification Parameters
Optimization of both synthetic and purification parameters is essential to maximize the yield and purity of this compound. While specific detailed optimization studies for this compound are not extensively described in the provided sources, general principles from organic synthesis and chemical production apply. Optimization of synthetic steps can involve varying parameters such as reaction temperature, reaction time, the molar ratios of reactants, the choice of catalysts, and the solvent system used researchgate.nettandfonline.com. For instance, studies on the synthesis of other complex molecules like TEX and CL-20 have demonstrated the impact of parameters such as catalyst loading, acid concentration, and reactant addition rates on yield and purity researchgate.nettandfonline.com. Similarly, optimizing purification parameters, such as the type of stationary and mobile phases in chromatography or the solvent system, temperature profile, and cooling rate in crystallization, can significantly impact the effectiveness of the isolation process and the final product quality tandfonline.comdtic.mil. Research findings on the crystallization of other materials highlight the importance of factors like vessel type, stirrer type, and impurity levels on crystal size and shape tandfonline.comdtic.mil.
Considerations for Scale-up in this compound Chemical Production
Scaling up the synthesis of this compound from a laboratory bench to industrial production requires careful consideration of various factors to ensure efficiency, consistency, and economic viability. Industrial production processes may incorporate technologies such as continuous flow reactors and automated systems to optimize throughput and control smolecule.com. Key considerations for scale-up include maintaining consistent reaction conditions across larger volumes, managing heat transfer effectively, ensuring efficient mixing, and adapting purification techniques to handle larger quantities of material researchgate.netgoogle.com. The selection of appropriate equipment, process control strategies, and quality control measures are paramount in large-scale chemical production nasa.govamazonaws.com. Experience gained from the scale-up of other chemical processes, such as the production of nylon 54 salt or energetic materials, underscores the challenges and strategies involved in transitioning from laboratory-scale synthesis to industrial production nih.govdtic.milosti.gov.
Advanced Characterization of Tiocol 54 Solid State Forms
Spectroscopic Characterization of Tiocol 54 Amorphous and Potential Crystalline Forms
Spectroscopic methods provide valuable insights into the molecular structure, functional groups, and electronic properties of this compound in its different solid forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations of Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. 1H and 13C NMR spectroscopy have been applied to characterize this compound. pharmacompass.comuu.nlnih.gov Analysis of the chemical shifts and coupling patterns in the NMR spectra allows for the assignment of specific signals to the different protons and carbons within the complex dimeric structure of this compound.
Reported 1H-NMR data (DMSO-d6, 300 Mhz) for this compound include characteristic peaks at δ 8.80 (d), 7.82 (br s), 7.75-7.60 (S), 7.37, 7.18, 6.59, 4.90 (m), 4.66 (m), 4.52 (dd), and 3.96 (s) ppm. pharmacompass.comuu.nl
13C-NMR data (CDCl3) has also been reported, with signals observed at δ 182.5, 181.9, 172.2, 158.0, 175.5, 157.1, 153.8, 153.7, 153, 152.3, 151.3, 151.2, 141.6, 141.5, 139.4, 139.3, 135.5, 135.5 (d), 134.8, 134.7, 129.0, and 128.4 (d) ppm. pharmacompass.comnih.gov These spectroscopic fingerprints are essential for confirming the identity and structural integrity of this compound.
| NMR Type | Solvent | Frequency (MHz) | Selected Chemical Shifts (δ, ppm) |
| 1H | DMSO-d6 | 300 | 8.80 (d), 7.82 (br s), 7.75-7.60 (S), 7.37, 7.18, 6.59, 4.90 (m), 4.66 (m), 4.52 (dd), 3.96 (s) pharmacompass.comuu.nl |
| 13C | CDCl3 | Not specified | 182.5, 181.9, 172.2, 158.0, 175.5, 157.1, 153.8, 153.7, 153, 152.3, 151.3, 151.2, 141.6, 141.5, 139.4, 139.3, 135.5, 135.5 (d), 134.8, 134.7, 129.0, 128.4 (d) pharmacompass.comnih.gov |
Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain information about the fragmentation patterns of a compound. The molecular weight of this compound has been established as 844.0 g/mol based on its molecular formula C44H49N3O10S2. nih.govgoogleapis.compatsnap.comkinampark.com While mass spectrometry is a standard technique for the characterization of organic molecules, specific data regarding the fragmentation analysis of this compound solid-state forms were not available in the reviewed literature. googleapis.com
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Polymorphic Assessment
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are valuable for identifying functional groups present in a molecule and for distinguishing between different polymorphic forms based on variations in their vibrational modes. Although vibrational spectroscopy is a common method in solid-state characterization, specific FTIR or Raman spectral data for this compound solid forms were not found in the consulted sources.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly concerning conjugated systems and chromophores. While UV-Vis spectroscopy is a standard analytical technique, specific data pertaining to the UV-Vis absorption characteristics of this compound solid-state forms were not available in the reviewed literature.
Advanced X-ray Absorption Spectroscopy (XAS) and Synchrotron-Based Techniques for Elemental and Electronic States
Advanced techniques like X-ray Absorption Spectroscopy (XAS) and other synchrotron-based methods can provide detailed information about the elemental composition, electronic states, and local atomic structure of a material. However, specific applications of XAS or other synchrotron-based techniques for the characterization of this compound solid-state forms were not found in the consulted sources.
Diffraction-Based Structural Analysis of this compound Solid States
Diffraction techniques, particularly X-ray diffraction, are fundamental for determining the crystalline structure of solid materials and for identifying different solid forms, including polymorphs and amorphous states.
X-Ray Powder Diffraction (X-RPD) has been utilized to characterize the amorphous form of this compound (IDN 5404). googleapis.com The X-RPD pattern of the amorphous material is characterized by the absence of distinct diffraction peaks, exhibiting instead a broad signal or "halo" typical of amorphous solids. googleapis.com This indicates a lack of long-range crystalline order in the amorphous form.
Differential Scanning Calorimetry (DSC) has also been used in the characterization of the amorphous form. googleapis.com The DSC profile of amorphous this compound shows a broad endothermic event with a maximum around 100°C, attributed to the release of absorbed moisture. googleapis.com A glass transition is observed with an onset temperature of 186.9°C and an endset temperature of 194.5°C. googleapis.com The amorphous form is reported to be non-solvated, in contrast to crystalline forms identified during polymorphic screening, which were found to be solvated. googleapis.com
| Technique | Solid Form | Key Findings | Reference |
| X-Ray Powder Diffraction (X-RPD) | Amorphous | Absence of diffraction peaks, broad noise characteristic of amorphous state. | googleapis.com |
| Differential Scanning Calorimetry (DSC) | Amorphous | Broad endotherm (~100°C) due to moisture release; Glass transition onset at 186.9°C, endset at 194.5°C. | googleapis.com |
X-ray Powder Diffraction (XRPD) for Amorphous-Crystalline Differentiation and Phase Identification
X-ray Powder Diffraction (XRPD) is a fundamental technique used to differentiate between amorphous and crystalline solid forms of a compound and to identify specific crystalline phases. Crystalline materials produce characteristic diffraction patterns with sharp peaks at specific angles, corresponding to the ordered arrangement of molecules in the crystal lattice. Amorphous materials, lacking this long-range order, typically exhibit a broad, diffuse halo in their XRPD pattern with an absence of sharp peaks.
For the amorphous form of this compound (IDN 5404), XRPD analysis has been conducted. The XRPD pattern of amorphous this compound shows an absence of diffraction peaks, presenting a broad noise that is characteristic of an amorphous sample. cymitquimica.com This indicates that the material lacks a defined crystalline structure. The analysis was performed using a Bruker D2-Phaser Diffractometer with a CuKα radiation source. cymitquimica.com
Single-Crystal X-ray Diffraction Studies of this compound and Related Thiocolchicine (B1684108) Derivatives (where applicable)
Single-crystal X-ray Diffraction is a powerful technique that provides detailed information about the three-dimensional arrangement of atoms within a single crystal, allowing for the determination of the crystal structure, including lattice parameters, space group, and molecular conformation.
Specific data from single-crystal X-ray diffraction studies solely focused on this compound were not available in the consulted literature. However, as this compound is a thiocolchicine derivative, studies on related thiocolchicine compounds may provide insights into potential structural motifs and characteristics that could be relevant to the crystalline forms of this compound, should they be further investigated. The ability of a compound to form single crystals suitable for this analysis is dependent on its intrinsic molecular properties and crystallization conditions.
Thermal Analysis of this compound Solid-State Transitions and Behavior
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for studying the thermal behavior of solid-state forms, including transitions like glass transitions, melting, crystallization, and decomposition.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Transition Phenomena and Thermal Decomposition Onset
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time, identifying thermal transitions such as glass transitions, melting points, and crystallization events. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on solvent loss, decomposition, and thermal stability.
For the amorphous form of this compound (IDN 5404), DSC and TG/DTA analyses have been reported. The DSC profile is characterized by a broad endothermic signal with a maximum around 100°C, attributed to the release of moisture. cymitquimica.com A glass transition is also observed, with an onset at 186.9°C and an endset at 194.5°C, recorded with a linear heating rate of 10°C/min. cymitquimica.com
The TG/DTA profile shows a broad endothermic peak with a maximum around 60°C, corresponding to the release of residual moisture, with a weight loss of 1.55% at 100°C. cymitquimica.com An endothermic signal is observed between 185.4°C and 195.4°C, which is attributable to the glass transition, immediately followed by exothermic degradation. cymitquimica.com
The following table summarizes the thermal characteristics observed for amorphous this compound:
| Technique | Event | Temperature Range (°C) | Peak/Transition Temperature (°C) | Notes |
| DSC | Moisture Release | Broad | ~100 | Endothermic |
| DSC | Glass Transition | 186.9 - 194.5 | - | Onset at 186.9, Endset at 194.5 cymitquimica.com |
| TG/DTA | Moisture Release | Broad | ~60 | Endothermic, 1.55% weight loss at 100°C cymitquimica.com |
| TG/DTA | Glass Transition/Degradation | 185.4 - 195.4 | - | Endothermic signal followed by exothermic degradation cymitquimica.com |
Investigation of Endothermic and Exothermic Processes in this compound
The thermal analysis of amorphous this compound reveals both endothermic and exothermic processes. The broad endothermic signals observed in both DSC and TG/DTA at lower temperatures are primarily associated with the loss of moisture. cymitquimica.com The glass transition, observed as an endothermic signal in the TG/DTA and a transition in the DSC, represents a change in the heat capacity of the amorphous material as it transitions from a rigid glassy state to a more flexible rubbery state. cymitquimica.com The exothermic event immediately following the glass transition in the TG/DTA indicates the onset of thermal degradation of this compound at higher temperatures. cymitquimica.com
Chromatographic and Purity Assessment Methodologies for this compound
Chromatographic techniques are indispensable for assessing the purity of a chemical compound and identifying potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Impurity Identification
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For purity profiling, HPLC is used to determine the percentage of the main compound and to detect and quantify any impurities present. Impurity identification often involves coupling HPLC with detectors such as mass spectrometry (LC-MS).
While HPLC is a standard technique for assessing the purity of pharmaceutical compounds and has been mentioned in the context of analyzing related compounds like Thiocolchicoside openpharmaceuticalsciencesjournal.com, specific detailed research findings on the application of HPLC for the purity profiling and impurity identification of this compound were not extensively detailed in the provided search results. The development and validation of a specific HPLC method for this compound would involve optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity for both the main compound and potential impurities arising from synthesis or degradation.
Chemical Stability and Degradation Pathways of Tiocol 54
Kinetics and Mechanistic Studies of Tiocol 54 Chemical Degradation
Identification and Elucidation of this compound Degradation Products
The specific degradation products resulting from the breakdown of this compound have not been identified or their structures fully elucidated in the examined public domain information. Research on the degradation of other compounds, such as the herbicide flumioxazin, demonstrates methodologies like LC-MS for identifying degradation products nih.gov, but comparable studies specifically for this compound were not found.
Factors Influencing this compound Chemical Stability (e.g., pH, oxidation, hydrolysis, photolysis)
Limited information is available regarding the specific influence of factors such as pH, oxidation, hydrolysis, and photolysis on the chemical stability of this compound. However, an amorphous form of IDN 5404, a synonym for this compound, has demonstrated chemical stability under specific controlled conditions. This amorphous form was reported to be chemically stable at 25 ± 2°C / 60 ± 5% relative humidity for a period of at least three years, and at 40 ± 2°C / 75 ± 5% relative humidity for at least 6 months. googleapis.com Analyses performed by HPLC indicated no significant increase in impurities under these conditions. googleapis.com The amorphous form is also noted to be more soluble in water and chemically and physically stable compared to other crystalline forms. googleapis.com General principles of drug stability indicate that factors like pH can significantly affect hydrolysis rates, and oxidation and photolysis are common degradation pathways influenced by light and oxygen exposure nih.govldwg.orgnih.govgatech.edu. However, specific studies detailing these effects on this compound were not found.
Mechanisms of Thermal Decomposition of this compound
Specific detailed mechanisms for the thermal decomposition of this compound are not extensively described in the available search results. However, it has been observed that the amorphous form of IDN 5404 undergoes exothermic degradation immediately following a glass transition when heated. googleapis.com This suggests that thermal energy can induce decomposition in the compound. Studies on the thermal decomposition of other materials, such as energetic polymers, often involve techniques like thermogravimetric analysis (TGA) and coupled techniques like GC-MS to understand the process and identify decomposition products gerpac.eumdpi.comudit.esrsc.org. While these methods are relevant to studying thermal decomposition, specific findings applying them to this compound were not located.
Theoretical and Computational Chemistry Approaches for Tiocol 54
Quantum Chemical Calculations for Electronic Structure and Predicted Reactivity of Tiocol 54
To understand the intrinsic properties of this compound at the molecular level, quantum chemical calculations would be indispensable. Methods such as Density Functional Theory (DFT) would be employed to elucidate the electronic structure of the molecule. These calculations would yield crucial information, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
The HOMO-LUMO energy gap is a key determinant of a molecule's chemical reactivity and stability. A smaller gap would suggest higher reactivity. The electrostatic potential map would highlight the electron-rich and electron-deficient regions of the this compound molecule, predicting sites susceptible to electrophilic and nucleophilic attack, respectively. This information is fundamental for predicting how this compound might interact with biological targets.
Table 1: Hypothetical Quantum Chemical Data for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | Indicates the electron-donating ability of the molecule. | |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. | |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |
Molecular Dynamics Simulations for Investigating Solid-State Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations would be a powerful tool to investigate the behavior of this compound in the solid state and to understand the non-covalent interactions that govern its crystal packing and polymorphism. By simulating a system of multiple this compound molecules over time, researchers could predict its crystal lattice structure and study the influence of intermolecular forces, such as hydrogen bonds and van der Waals interactions, on its physical properties.
These simulations could also provide insights into the mechanical properties of solid this compound, its melting point, and its solubility in various solvents. Understanding these macroscopic properties is crucial for formulation and drug delivery.
Computational Modeling of this compound Reaction Mechanisms and Pathways
Computational modeling would be essential for investigating the potential reaction mechanisms of this compound, particularly its interactions with biological targets like tubulin and topoisomerase I. Techniques such as quantum mechanics/molecular mechanics (QM/MM) could be used to model the active site of these enzymes and simulate the binding of this compound.
These models could help identify the key amino acid residues involved in the interaction and elucidate the step-by-step mechanism of inhibition. This would provide a detailed understanding of its mode of action at the atomic level, which is invaluable for the rational design of more potent analogues.
Predictive Modeling for this compound Stability and Degradation Profiles
Predictive modeling could be employed to assess the chemical stability and potential degradation pathways of this compound. By simulating the molecule's behavior under various conditions (e.g., different pH levels, temperatures, and in the presence of metabolic enzymes), computational methods can predict its shelf-life and identify its likely degradation products. This is a critical aspect of drug development, ensuring the compound remains stable and that its degradation products are not toxic.
Table 2: Potential Degradation Pathways of this compound for Investigation
| Degradation Type | Computational Approach | Predicted Outcome |
|---|---|---|
| Hydrolysis | Simulating interaction with water molecules | Identification of susceptible bonds and hydrolysis products. |
| Oxidation | Modeling reactions with reactive oxygen species | Prediction of oxidation sites and resulting compounds. |
Environmental Fate and Chemical Transformations of Tiocol 54
Abiotic Degradation Processes of Tiocol 54 in Environmental Matrices (e.g., water, soil, air)
Abiotic degradation processes, such as hydrolysis, photolysis, and oxidation, play a significant role in the breakdown of chemical compounds in the environment. Hydrolysis involves the reaction of a substance with water, which can be influenced by pH and temperature alfa-chemistry.com. Photolysis is the direct or indirect breakdown of a compound by sunlight alfa-chemistry.com. Oxidation can occur through reactions with oxidants present in the environment, such as hydroxyl radicals or ozone.
For this compound, specific studies detailing its rates and pathways of abiotic degradation in different environmental compartments like water, soil, and air are not available. To assess its environmental persistence, data on its hydrolysis half-life at various pH values, its photolytic degradation rates under simulated or natural sunlight, and its reactivity with atmospheric oxidants would be required. Without such data, it is not possible to determine the extent to which these processes contribute to the removal of this compound from the environment.
Characterization of Environmental Transformation Products and Their Pathways
When a chemical compound undergoes degradation, it forms transformation products. Identifying these products and understanding the pathways through which they are formed is crucial for evaluating their potential environmental impact. Transformation pathways can involve various reactions, including bond cleavage, functional group modifications, and rearrangement.
Specific research on the environmental transformation products of this compound and the detailed pathways of their formation in environmental matrices is not available. A thorough characterization would typically involve laboratory experiments simulating environmental conditions, followed by the identification and quantification of breakdown products using analytical techniques such as mass spectrometry. The absence of such studies precludes a discussion of the specific substances that may result from the environmental breakdown of this compound.
Studies on this compound Mobility and Persistence in Geochemical Systems
The mobility and persistence of a compound in geochemical systems, such as soil and groundwater, are influenced by its chemical properties and interactions with the surrounding matrix alfa-chemistry.com. Factors like water solubility, soil adsorption/desorption behavior, and Henry's Law constant are key indicators of how a substance will distribute and move in the environment alfa-chemistry.com. Persistence is often described by half-life values in different environmental compartments alfa-chemistry.com.
Specific studies investigating the mobility and persistence of this compound in soil, sediment, or groundwater systems are not available. Data on its adsorption to various soil types and sediments (e.g., through adsorption coefficients like Kd or Koc) would be necessary to predict its leaching potential and transport in the subsurface environment. Similarly, experimental data on its degradation rates in soil and water would be needed to estimate its environmental persistence.
Chemical Interactions of this compound with Environmental Components
Chemical interactions between a compound and environmental components, such as organic matter, minerals, and other pollutants, can significantly influence its fate and behavior. These interactions can include adsorption, complexation, and catalytic reactions. The presence of other chemicals can also lead to synergistic or antagonistic effects on degradation or mobility.
Specific research detailing the chemical interactions of this compound with various environmental components is not available. Studies examining its binding affinity to dissolved organic matter, its potential to form complexes with metal ions in water or soil, or its interactions with mineral surfaces would provide valuable insights into its environmental fate. Furthermore, investigating potential interactions with other environmental pollutants could reveal synergistic effects on its persistence or transformation.
Advanced Research Applications of Tiocol 54 in Materials Science and Chemical Synthesis
Future Research Directions for Tiocol 54
Unexplored Synthetic Avenues and Derivatization Strategies for Tiocol 54
For the thiocolchicine (B1684108) dimer referred to as NAB-5404 (this compound), future synthetic research could explore more efficient and scalable routes to the core dimer structure. nih.govsmolecule.com Given its complex molecular architecture, novel catalytic methods or flow chemistry techniques might offer advantages in yield, purity, and reduced waste compared to traditional batch processes. umich.edu Derivatization strategies could focus on modifying the existing structure to tune properties such as solubility, stability, and target specificity. This might involve exploring different linker chemistries in the dimer, modifications to the thiocolchicine core, or the incorporation of targeting ligands to enhance delivery to specific cells or tissues.
In the context of polysulfide-based materials historically linked to the "Thiokol" name, unexplored synthetic avenues could involve developing new polymerization techniques to achieve better control over polymer architecture, molecular weight distribution, and the placement of functional groups. scribd.com Research could investigate alternative monomers or co-monomers to impart enhanced properties, such as improved high-temperature performance, increased flexibility, or better adhesion to diverse substrates. torayfinechemicals.comwpmucdn.com Derivatization could focus on incorporating reactive sites along the polymer backbone or at the termini for post-polymerization modification, enabling the creation of tailor-made materials for specific applications like advanced sealants or coatings. silicone-sealant-china.comao-kzsk.comao-kzsk.comgoogle.com
Emerging Analytical Techniques for Enhanced Characterization of this compound
Enhanced characterization of chemical compounds associated with "this compound" is crucial for understanding their properties and behavior. For complex molecules like the thiocolchicine dimer, advanced spectroscopic techniques such as high-resolution NMR and mass spectrometry with hyphenated techniques (e.g., LC-MS/MS) will be essential for confirming structural integrity and identifying potential impurities or degradation products. vjol.info.vn Cryo-electron microscopy or other advanced imaging techniques could provide insights into the morphology and aggregation behavior of nanoparticle formulations.
For polysulfide materials, emerging analytical techniques could include advanced rheology for understanding processing behavior and cured material properties, and sophisticated thermal analysis methods (e.g., modulated DSC, TGA-MS) to probe thermal stability and decomposition pathways. vjol.info.vn Solid-state NMR and advanced chromatographic techniques could offer more detailed information about polymer structure, crosslink density, and the presence of additives or residual monomers. vjol.info.vn Surface analysis techniques like XPS or ToF-SIMS would be valuable for understanding adhesion mechanisms and surface degradation phenomena in sealant applications.
Integration of Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational modeling can provide deeper insights into the behavior of chemical entities related to "this compound". For the thiocolchicine dimer, molecular dynamics simulations and quantum mechanics calculations could be used to study its conformation, interactions with biological targets (like tubulin or topoisomerase I), and the stability of its nanoparticle formulation. nih.govdtic.miljasss.orgcore.ac.ukzu.edu.pknih.gov This can aid in rational design of new derivatives with improved efficacy or reduced off-target effects.
In the realm of polysulfide chemistry, computational modeling could focus on simulating polymerization processes to predict polymer structure and properties based on reaction conditions. dtic.mil Molecular modeling could be used to understand the relationship between polymer structure and macroscopic properties like elasticity, tensile strength, and chemical resistance. wpmucdn.com Furthermore, computational fluid dynamics could simulate the flow and curing of polysulfide sealants, optimizing application methods and predicting performance in various environments. dtic.mil Finite element analysis could model the mechanical behavior of polysulfide materials in demanding applications, such as sealants in construction or aerospace. wpmucdn.comgoogle.comnasa.gov
Sustainable and Green Chemistry Approaches in this compound Production and Lifecycle Management
Future research should prioritize the application of sustainable and green chemistry principles to the production and lifecycle management of chemicals associated with "this compound". mits.ac.inehu.esarizona.eduiupac.orgwikipedia.org
For the synthesis of the thiocolchicine dimer, this could involve developing routes that utilize less hazardous solvents, reduce the number of synthetic steps, and minimize waste generation. wikipedia.org Exploring biocatalytic or photocatalytic approaches could offer more environmentally friendly alternatives to traditional chemical synthesis.
Q & A
Q. How to design an initial experimental protocol for synthesizing Tiocol 54 with high purity?
A robust protocol requires defining clear objectives (e.g., purity thresholds), selecting appropriate reagents and reaction conditions (temperature, solvent), and incorporating validation steps (e.g., in-process monitoring via TLC or HPLC). Follow guidelines for experimental reproducibility by detailing equipment specifications, safety measures, and data-recording practices. For novel syntheses, include control experiments to isolate variables affecting yield and purity .
Q. What spectroscopic methods are most effective for characterizing this compound’s molecular structure?
Prioritize a combination of NMR (¹H/¹³C for functional groups), FT-IR (bond vibrations), and mass spectrometry (molecular weight confirmation). For crystallographic analysis, use X-ray diffraction. Ensure raw data (e.g., spectra) are archived with metadata (instrument settings, sample preparation) to enable peer validation. Cross-reference results with computational simulations (e.g., DFT) to resolve ambiguities .
Q. How to establish a reliable baseline for comparative studies involving this compound in catalytic applications?
Define baseline conditions (e.g., solvent, temperature, catalyst loading) using established protocols for analogous compounds. Conduct pilot studies to identify critical parameters (e.g., reaction kinetics, byproduct formation). Use statistical tools (e.g., ANOVA) to assess variability and ensure control groups are matched for environmental factors (humidity, light exposure) .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental observations of this compound’s reactivity?
Systematically evaluate potential sources of discrepancy:
- Model limitations : Verify computational parameters (e.g., basis sets, solvation models) against benchmark systems.
- Experimental artifacts : Re-examine purity assessments (e.g., trace impurities may alter reactivity) and reaction conditions (e.g., oxygen/moisture sensitivity).
- Data interpretation : Apply sensitivity analysis to identify which variables most impact outcomes. Publish negative results to contextualize findings .
Q. What strategies optimize the reproducibility of this compound’s synthesis across different laboratory settings?
- Standardization : Provide granular details in methods (e.g., stirring rate, reagent addition sequence).
- Collaborative validation : Share protocols with independent labs for cross-verification.
- Error logging : Document failed attempts and adjustments (e.g., alternative catalysts, purification techniques). Reference frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure procedural transparency .
Q. How to apply multi-variable regression analysis to assess the influence of reaction conditions on this compound’s yield?
Design a factorial experiment varying parameters (temperature, pH, catalyst concentration). Collect data in triplicate to account for stochastic variability. Use software (e.g., R, Python’s SciPy) to fit regression models and identify significant interactions (p < 0.05). Validate models via leave-one-out cross-validation and report confidence intervals. Address collinearity issues using variance inflation factor (VIF) analysis .
Methodological Considerations for Data Contradictions
Q. What frameworks guide the prioritization of conflicting data in studies involving this compound?
Apply dialectical analysis to distinguish principal contradictions (e.g., irreproducible synthesis steps) from secondary ones (e.g., minor spectroscopic noise). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate variables requiring re-evaluation. For persistent conflicts, conduct meta-analyses of aggregated datasets to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
